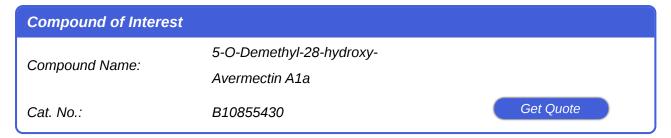




Application Notes and Protocols for 5-O-Demethyl-28-hydroxy-Avermectin A1a

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established protocols for **5-O-Demethyl-28-hydroxy-Avermectin A1a** are limited in publicly available literature. This compound is recognized as a degradation product or metabolite of Avermectin B1a, a major component of the widely used anthelmintic and insecticide, Abamectin.[1][2][3][4] The following application notes and protocols are based on the well-documented activities of the parent avermectin compounds, such as Abamectin and Ivermectin. These should serve as a foundational guide for initiating research on **5-O-Demethyl-28-hydroxy-Avermectin A1a**.

Introduction

Avermectins are a class of 16-membered macrocyclic lactones derived from the soil actinomycete Streptomyces avermitilis.[5] They exhibit potent anthelmintic and insecticidal properties.[5] The primary mechanism of action for avermectins involves the potentiation of glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[5] This leads to an increased influx of chloride ions, resulting in hyperpolarization of the cell membrane and subsequent paralysis of the affected organisms.[5] While highly toxic to invertebrates, avermectins generally have a lower toxicity profile in mammals due to the absence of glutamate-gated chloride channels and their poor ability to cross the blood-brain barrier.[5]

5-O-Demethyl-28-hydroxy-Avermectin A1a is a metabolite of Avermectin B1a. Its biological activity and specific interactions with cellular targets are not extensively characterized. The



protocols provided herein are adapted from established methods for studying parent avermectins and are intended to be a starting point for the investigation of this specific derivative.

Quantitative Data Summary (for Parent Avermectins)

The following tables summarize key quantitative data for the parent compounds, Abamectin (a mixture of Avermectin B1a and B1b) and Ivermectin. This data provides a comparative baseline for assessing the activity of **5-O-Demethyl-28-hydroxy-Avermectin A1a**.

Table 1: Efficacy of Ivermectin against Caenorhabditis elegans

Parameter	Value (nM)	Reference
EC50 (Glutamate-sensitive chloride current activation)	104	[6]

Table 2: Acute Toxicity of Abamectin and Ivermectin in Aquatic and Terrestrial Non-Target Organisms

in 0.34	ppb	[5]
n 0.025	ppb	[5]
in 3.2	ppb	[5]
n 3.0	ppb	[5]
in 3102	ppm	[5]
in 383	ppm	[5]
in 28	ppm	[5]
n 315	ppm	[5]
	in 3.2 in 3.0 in 3102 in 383 in 28	in 3.2 ppb in 3.0 ppb in 3102 ppm in 383 ppm in 28 ppm

Experimental Protocols



This protocol describes the preparation of stock solutions of **5-O-Demethyl-28-hydroxy-Avermectin A1a** for in vitro and in vivo experiments.

Materials:

- 5-O-Demethyl-28-hydroxy-Avermectin A1a (solid)
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated analytical balance

Procedure:

- Tare a sterile microcentrifuge tube on an analytical balance.
- Carefully weigh a desired amount of 5-O-Demethyl-28-hydroxy-Avermectin A1a (e.g., 1 mg) into the tube.
- Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution of a compound with a molecular weight of 891.11 g/mol, dissolve 1 mg in 112.2 μL of DMSO).
- Cap the tube securely and vortex thoroughly until the compound is completely dissolved.
- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
- For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions in culture medium or buffer as needed.

This protocol outlines a method to assess the cytotoxic effects of **5-O-Demethyl-28-hydroxy-Avermectin A1a** on a selected cell line (e.g., a mammalian neuronal cell line like SH-SY5Y, or an invertebrate cell line like Sf9).



Materials:

- Selected cell line
- · Complete cell culture medium
- 96-well flat-bottom cell culture plates
- 5-O-Demethyl-28-hydroxy-Avermectin A1a stock solution (from Protocol 1)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 μL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
- Prepare serial dilutions of 5-O-Demethyl-28-hydroxy-Avermectin A1a in complete medium from the stock solution.
- After 24 hours, remove the medium from the wells and add 100 μL of the diluted compound solutions in a range of concentrations. Include wells with medium only (blank), and cells with medium containing the same final concentration of DMSO as the highest compound concentration (vehicle control).
- Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
- After incubation, add 10 μL of MTT solution to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium containing MTT and add 100 μL of DMSO to each well to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.

This protocol provides a general framework for studying the effects of **5-O-Demethyl-28-hydroxy-Avermectin A1a** on GluCls using two-electrode voltage clamp (TEVC) recording in Xenopus oocytes.

Materials:

- Xenopus laevis oocytes
- · cRNA encoding the target GluCl subunits
- Microinjection setup
- TEVC amplifier and data acquisition system
- · Recording chamber
- Recording solution (e.g., ND96)
- Glutamate
- 5-O-Demethyl-28-hydroxy-Avermectin A1a stock solution

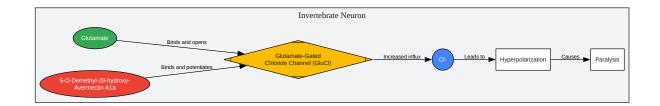
Procedure:

- Prepare and inject Xenopus oocytes with the cRNA of the target GluCl.
- Incubate the oocytes for 2-5 days to allow for channel expression.
- Place an oocyte in the recording chamber and perfuse with recording solution.
- Impale the oocyte with two microelectrodes filled with 3 M KCl and clamp the membrane potential at a holding potential of -60 mV.
- Apply a saturating concentration of glutamate to elicit a control current response.



- Wash out the glutamate and allow the current to return to baseline.
- Pre-apply 5-O-Demethyl-28-hydroxy-Avermectin A1a at a specific concentration for a defined period.
- Co-apply glutamate and the test compound and record the current response.
- Compare the current amplitude in the presence and absence of the compound to determine its effect (potentiation or inhibition).
- Construct a dose-response curve to determine the EC50 or IC50 of the compound's modulatory effect.

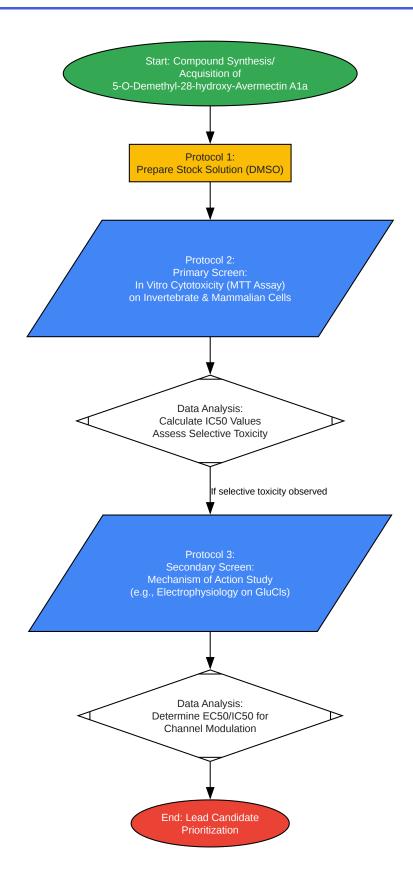
Visualizations



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Caption: Mechanism of action of avermectins on invertebrate glutamate-gated chloride channels.





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Caption: A representative workflow for the in vitro screening of **5-O-Demethyl-28-hydroxy- Avermectin A1a**.

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